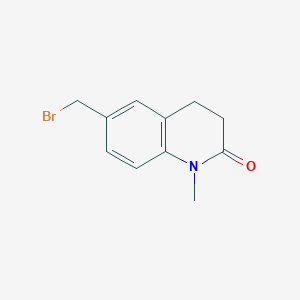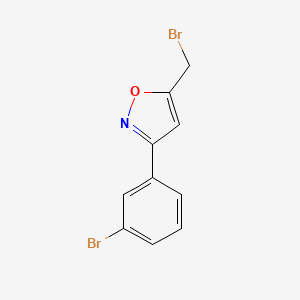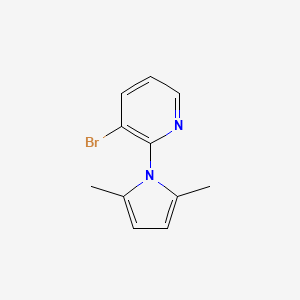
3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine
Overview
Description
“3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a chemical compound with the CAS Number: 2404734-22-9 . It has a molecular weight of 265.15 . The compound is liquid in physical form and is stored at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is 1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
As mentioned earlier, “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” is a liquid at room temperature and is stored at 2-8°C . It has a molecular weight of 265.15 .Scientific Research Applications
Antibacterial Applications
Pyrrole compounds have been noted for their antibacterial properties. “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine”, as a pyrrole derivative, may be explored for its potential in creating new antibacterial agents due to the promising activities shown by similar structures .
Antihypertensive Effects
Derivatives of 2,5-dimethylpyrrole have been investigated for their antihypertensive effects. This suggests that “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” could also be a candidate for research into cardiovascular drugs .
Antitubercular Properties
Research has shown that certain pyrrole derivatives exhibit antitubercular activities. This indicates a potential application for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” in the development of treatments against tuberculosis .
Anticancer Research
Some pyrrole derivatives have demonstrated cytotoxic activity against cancer cell lines. This points to a possible role for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” in oncological research and drug development .
Anti-Inflammatory Drugs
The pyrrole subunit is present in various anti-inflammatory drugs, suggesting that “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” could be utilized in the synthesis of new anti-inflammatory compounds .
Cholesterol-Lowering Drugs
Pyrrole-based compounds are also involved in cholesterol-reducing drugs. There’s potential for “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” to be used in the creation of novel cholesterol-lowering medications .
Antiviral Agents
Pyrrole derivatives are known to inhibit reverse transcriptase in HIV and other viral DNA polymerases, indicating that “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” might be researched as an antiviral agent .
Synthesis of Heterocyclic Compounds
Pyrrole is a key subunit in various heterocyclic compounds with therapeutic potential. Therefore, “3-Bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine” could be valuable in synthetic chemistry for creating diverse medicinal molecules .
Safety and Hazards
properties
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c1-8-5-6-9(2)14(8)11-10(12)4-3-7-13-11/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADHFLDUJLSDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CC=N2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




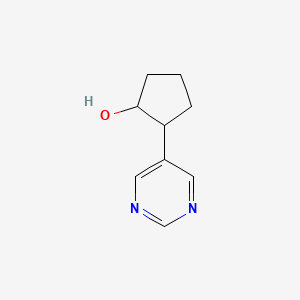
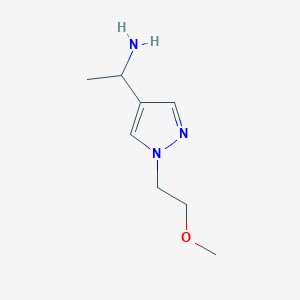


![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
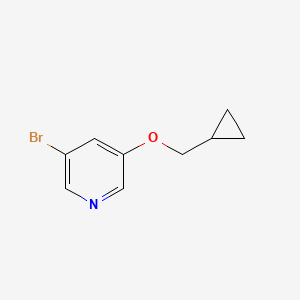
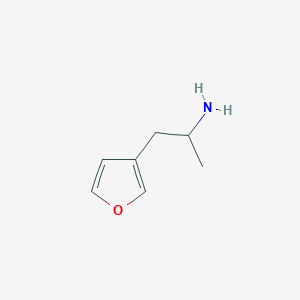
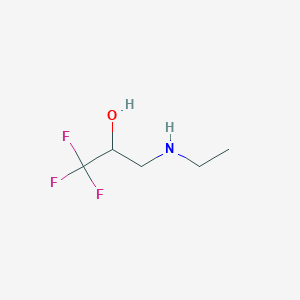

![4-(2-aminoethyl)-3-ethyl-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B1528713.png)

